molecular formula C15H20FNO4 B1277216 (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid CAS No. 331763-66-7

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid

Cat. No.: B1277216
CAS No.: 331763-66-7
M. Wt: 297.32 g/mol
InChI Key: ZKVPDNJRPDEQCZ-GFCCVEGCSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorophenyl group

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, wear protective equipment, and seek medical attention if exposed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid typically involves several steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the butanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to introduce the butanoic acid moiety.

    Introduction of the fluorophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the fluorophenyl group to the butanoic acid backbone.

Industrial Production Methods

Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amino acid.

    Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced derivatives of the compound can be formed.

    Substitution: Substituted derivatives of the fluorophenyl group are produced.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid depends on its specific application. In drug development, the compound may act by binding to a target protein or enzyme, thereby modulating its activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and specificity for its target, while the Boc group provides protection during synthesis and can be removed to reveal the active amino group.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-4-(3-fluorophenyl)butanoic acid: Similar structure but without the Boc protecting group.

    ®-3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but without the fluorine atom on the phenyl ring.

    ®-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid: Similar structure but with the fluorine atom in a different position on the phenyl ring.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the Boc protecting group. These features can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

(3R)-4-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVPDNJRPDEQCZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426578
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-66-7
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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